molecular formula C21H19NO4 B2447371 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 1170377-30-6

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2447371
CAS No.: 1170377-30-6
M. Wt: 349.386
InChI Key: POPQFVCLLOWOSG-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research and early-stage pharmacological investigation. This chemical entity is structurally characterized by a naphthalene acetamide core linked via an ethoxy spacer to a benzo[1,3]dioxole (benzodioxol) moiety. The molecular architecture of this compound incorporates features common to bioactive molecules, particularly the benzodioxole group which is prevalent in compounds with documented neurological activity . The naphthalene ring system provides a rigid, planar hydrophobic domain that frequently contributes to molecular recognition and binding interactions in biological systems. Researchers investigating novel therapeutic agents may find this compound valuable as a building block or intermediate in the synthesis of more complex molecules targeting various biological pathways. The structural motifs present in this compound are found in diverse pharmacological classes. The benzodioxole group, in particular, is associated with compounds that have demonstrated anticonvulsant properties in preclinical studies . Similarly, naphthalene-based structures frequently appear in antifungal research, especially in the development of azole-azine hybrid compounds designed to overcome fungal resistance mechanisms . This reagent is provided as a high-purity chemical for research purposes exclusively. It is intended for use by qualified researchers in controlled laboratory environments for in vitro studies or as a synthetic intermediate. Researchers should conduct appropriate safety assessments and handling procedures prior to use, as the full toxicological and pharmacological profile of this specific compound has not been fully characterized. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-21(12-16-6-3-5-15-4-1-2-7-18(15)16)22-10-11-24-17-8-9-19-20(13-17)26-14-25-19/h1-9,13H,10-12,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPQFVCLLOWOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole intermediate: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Linking the benzo[d][1,3]dioxole to an ethyl chain: This step often involves etherification reactions.

    Acetamide formation: The final step involves the reaction of the intermediate with naphthalene derivatives under amide-forming conditions, such as using acetic anhydride or other acylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions could target the acetamide linkage or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions for substitution reactions could involve halogenating agents, nucleophiles, or electrophiles depending on the desired transformation.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore for drug development.

    Biology: Investigated for its biological activity, such as enzyme inhibition or receptor binding.

    Materials Science: Used in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(phenyl)acetamide
  • N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(pyridin-2-yl)acetamide

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide may be unique in its specific combination of the benzo[d][1,3]dioxole and naphthalene moieties, which could confer distinct biological or chemical properties compared to similar compounds.

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(naphthalen-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Compound Overview

Chemical Structure and Properties:

  • IUPAC Name: N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-naphthalen-1-ylacetamide
  • Molecular Formula: C21H19NO4
  • CAS Number: 1170377-30-6
  • Molecular Weight: 349.38 g/mol

The compound features a benzo[d][1,3]dioxole moiety linked to a naphthalene ring via an acetamide linkage, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the benzo[d][1,3]dioxole Intermediate:
    • Achieved through cyclization reactions of catechol derivatives.
  • Etherification Reaction:
    • Linking the benzo[d][1,3]dioxole to an ethyl chain.
  • Acetamide Formation:
    • The final step involves reacting the intermediate with naphthalene derivatives using acylating agents like acetic anhydride.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • In Vitro Studies:
    • Compounds with benzo[d][1,3]dioxole moieties showed IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines (HepG2, HCT116, MCF7), indicating potent antiproliferative activity compared to standard drugs like doxorubicin .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition:
    • Potential inhibition of EGFR (Epidermal Growth Factor Receptor), which is critical in cancer cell proliferation.
  • Apoptosis Induction:
    • Assessment through annexin V-FITC assays indicates that these compounds may induce apoptosis by affecting mitochondrial pathways (Bax and Bcl-2 proteins) .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(phenyl)acetamideStructureModerate anticancer activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(pyridin-2-yl)acetamide-Potential enzyme inhibition

This compound stands out due to its unique combination of structural features that may confer distinct biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on Anticancer Properties:
    • A study demonstrated that derivatives containing benzo[d][1,3]dioxole exhibited significant cytotoxic effects against various cancer cell lines while showing low toxicity towards normal cells .
  • Mechanistic Insights:
    • Molecular docking studies have provided insights into the binding affinities and interactions with target proteins involved in cancer progression .

Q & A

Q. What computational and experimental methods validate target engagement in complex biological systems?

  • Methodological Answer : Molecular dynamics simulations (100 ns trajectories) assess binding mode stability, while isothermal titration calorimetry (ITC) measures ΔH and Kd. CRISPR-Cas9 knockout models (e.g., talin-deficient HUVECs) confirm phenotypic rescue .

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